molecular formula C14H15BO B1355148 Hydroxydip-tolylborane CAS No. 66117-64-4

Hydroxydip-tolylborane

Cat. No.: B1355148
CAS No.: 66117-64-4
M. Wt: 210.08 g/mol
InChI Key: ZJHMSSYDWCPSFN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxydip-tolylborane can be synthesized through several methods. One common approach involves the reaction of boron trihalides with aryl lithium or Grignard reagents. For instance, the reaction of boron trichloride with 4-methylphenyl lithium in anhydrous conditions can yield this compound. Another method involves the use of potassium aryltrifluoroborates and boronic esters .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using boron trihalides and aryl lithium reagents. The process is carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Hydroxydip-tolylborane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert this compound to boranes or other boron-containing compounds.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes or boron hydrides.

    Substitution: Halogenated or alkoxylated derivatives of this compound.

Scientific Research Applications

Hydroxydip-tolylborane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hydroxydip-tolylborane involves its interaction with various molecular targets. The boron atom in the compound can form coordinate bonds with electron-rich species, making it a useful catalyst in various chemical reactions. The empty p-orbital at the boron center allows for the formation of stable complexes with nucleophiles, facilitating reactions such as Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Hydroxydip-tolylborane can be compared with other similar compounds, such as:

    Triphenylborane: Unlike this compound, triphenylborane has three phenyl groups attached to the boron atom. It is widely used in organic synthesis and as a Lewis acid catalyst.

    Triethylborane: This compound has three ethyl groups attached to the boron atom and is commonly used as a reducing agent and in polymerization reactions.

    Boronic acids: These compounds contain a boron atom bonded to two hydroxyl groups and an organic substituent.

This compound stands out due to its unique combination of aryl and hydroxyl groups, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

bis(4-methylphenyl)borinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHMSSYDWCPSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30521677
Record name Bis(4-methylphenyl)borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66117-64-4
Record name Bis(4-methylphenyl)borinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30521677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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